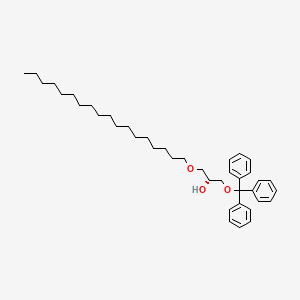

(R)-1-octadecyl-3-trityl-glycerol

CAS No.: 38169-74-3

Cat. No.: VC14117299

Molecular Formula: C40H58O3

Molecular Weight: 586.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38169-74-3 |

|---|---|

| Molecular Formula | C40H58O3 |

| Molecular Weight | 586.9 g/mol |

| IUPAC Name | (2R)-1-octadecoxy-3-trityloxypropan-2-ol |

| Standard InChI | InChI=1S/C40H58O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-33-42-34-39(41)35-43-40(36-27-20-17-21-28-36,37-29-22-18-23-30-37)38-31-24-19-25-32-38/h17-25,27-32,39,41H,2-16,26,33-35H2,1H3/t39-/m1/s1 |

| Standard InChI Key | WPDRLJPASQLFJY-LDLOPFEMSA-N |

| Isomeric SMILES | CCCCCCCCCCCCCCCCCCOC[C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCOCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(R)-1-Octadecyl-3-trityl-glycerol belongs to the class of ether lipids, distinguished by ether linkages rather than ester bonds in their glycerol backbone. The octadecyl group () at the sn-1 position provides hydrophobicity, while the trityl group at the sn-3 position introduces steric bulk and aromatic character. This configuration enhances stability against enzymatic degradation compared to ester-linked lipids .

The stereochemistry at the sn-2 position (R-configuration) influences molecular interactions with biological membranes. X-ray crystallography of analogous compounds reveals that the trityl group adopts a conformation that partially shields the glycerol backbone, reducing water accessibility .

Synthesis and Manufacturing

The synthesis of (R)-1-octadecyl-3-trityl-glycerol typically proceeds through a multi-step process:

-

Etherification: 1-O-Octadecyl-sn-glycerol is reacted with trityl chloride in the presence of a base such as 4-dimethylaminopyridine (DMAP). This step achieves selective protection of the sn-3 hydroxyl group .

-

Purification: Column chromatography isolates the desired stereoisomer, with yields averaging 65–75% in optimized conditions.

-

Characterization: Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with -NMR showing distinct signals for the trityl aromatic protons (δ 7.2–7.4 ppm) and the octadecyl methylene groups (δ 1.2–1.4 ppm) .

Physicochemical Properties

Thermal and Solubility Characteristics

| Property | Value |

|---|---|

| Melting Point | 82–85°C (decomposes) |

| Solubility in Water | <0.1 mg/mL at 25°C |

| LogP (Octanol-Water) | 8.9 ± 0.3 |

| Storage Stability | -20°C under inert atmosphere |

The compound’s low aqueous solubility necessitates formulation with lipid carriers or organic solvents for biological assays. Differential scanning calorimetry reveals a phase transition temperature () of 41°C, indicating semi-crystalline behavior below this threshold .

Pharmacological Profile

| Compound | WA1 (μM) | B.1.1.7 (μM) | B.1.617.2 (μM) |

|---|---|---|---|

| V2043 (Octadecyl-Bn) | 0.136 | 0.146 | 0.085 |

| 9g (3-F-4-MeO-Bn) | 0.077 | 0.060 | 0.178 |

| 9k (3-CN-Bn) | 0.034 | 0.024 | 0.024 |

These analogues inhibit viral replication by disrupting membrane fusion, with selectivity indices (SI = CC/EC) exceeding 1,000 in optimized derivatives .

Cytotoxicity Profile

Cytotoxicity assays in Vero E6 cells demonstrate moderate tolerability:

Comparative Analysis with Structural Analogues

Ether lipid modifications significantly alter pharmacological properties:

Table 2: Impact of Substituents on Bioactivity

| R | R | EC (μM) | SI |

|---|---|---|---|

| Octadecyl | (R)-Bn | 0.136 | 428 |

| Oleyl | 3-F-4-MeO-Bn | 0.070 | 839 |

| Hexadecyl | (R)-Bn | 0.095 | 934 |

Elongating the alkyl chain (e.g., octadecyl vs. hexadecyl) improves membrane integration but reduces aqueous dispersion. Introducing electron-withdrawing groups (e.g., -CN) enhances antiviral potency by 4-fold compared to unsubstituted analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume